2-Ethylthiazole-4-boronic acid pinacol ester
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Overview
Description
2-Ethylthiazole-4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of pinacol boronic esters, which are highly valuable building blocks in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthiazole-4-boronic acid pinacol ester typically involves the reaction of 2-ethylthiazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethylthiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted thiazole derivatives .
Scientific Research Applications
2-Ethylthiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylthiazole-4-boronic acid pinacol ester involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved include the palladium-catalyzed transmetalation process in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- Trans-2-ethoxyvinylboronic acid pinacol ester
Uniqueness
2-Ethylthiazole-4-boronic acid pinacol ester is unique due to its thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C11H18BNO2S |
---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H18BNO2S/c1-6-9-13-8(7-16-9)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3 |
InChI Key |
SEAHDKZHSSZBPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CC |
Origin of Product |
United States |
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